Fenistil-retard, also known as Forhistal maleate, is a pharmaceutical compound primarily utilized as an antihistamine. It is classified as a first-generation selective histamine H1 antagonist and is effective in treating allergic reactions, pruritus (itching), and other hypersensitivity conditions. The compound's chemical identity is defined by its molecular formula, , and it is synonymous with dimethindene maleate, which highlights its structural and functional characteristics as an active ingredient in various therapeutic formulations .
The synthesis of dimethindene maleate involves a multi-step chemical process. The primary synthetic route includes the reaction of 2-(1-(2-(2-(dimethylamino)ethyl)inden-3-yl)ethyl)pyridine with maleic acid. This reaction typically requires solvents such as ethanol or methanol and may involve heating to facilitate the reaction .
In industrial settings, the production of dimethindene maleate is scaled up using large reactors that allow for precise control over reaction conditions to optimize yield and purity. The final product is often purified through crystallization or other separation techniques to ensure high-quality pharmaceutical standards .
The molecular structure of dimethindene maleate can be represented by its chemical formula . Key structural features include:
The compound has a defined stereocenter count of 1 and exhibits a complex arrangement that contributes to its biological activity as an antihistamine .
Dimethindene maleate undergoes several types of chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically require controlled temperatures and may utilize catalysts to enhance efficiency .
The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions could produce diverse substituted derivatives of dimethindene maleate.
Dimethindene maleate functions primarily as a selective antagonist of the H1 histamine receptor. Upon administration, it competes with histamine for binding sites on these receptors, thereby inhibiting the physiological effects associated with allergic responses such as vasodilation, increased vascular permeability, and sensory nerve stimulation. This mechanism underlies its efficacy in treating allergic conditions and pruritus .
Dimethindene maleate exhibits stability under normal storage conditions but may undergo degradation when exposed to extreme temperatures or inappropriate pH levels. Its logP value of approximately 3.86 indicates moderate lipophilicity, which facilitates its absorption in biological systems .
Fenistil-retard has significant applications in the medical field:
Dimetindene (chemical name: N,N-Dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine) was first patented in 1958 by Ciba Pharmaceutical Products, marking a breakthrough in selective H₁-antihistamine development [5] [7]. The maleate salt form (CAS 3614-69-5) was introduced to enhance stability and bioavailability, receiving medical approval in 1960 under the brand name Fenistil [5] [9]. Early patents (US 2,970,149) detailed the compound’s unique indene-pyridine structure, which provided superior histamine receptor binding compared to contemporaneous antihistamines like diphenhydramine [7]. By the 1980s, the sustained-release formulation Fenistil-retard was developed to extend the drug’s duration of action, leveraging matrix-based delivery systems [3] [5].
Table 1: Key Milestones in Dimetindene Development
| Year | Event | Significance |
|---|---|---|
| 1958 | Initial patent filed (US 2,970,149) | First synthesis of dimetindene base compound |
| 1960 | Medical launch as Fenistil | Introduction as topical/oral antipruritic agent |
| 1980s | Fenistil-retard formulation introduced | Enabled 12–24 hour sustained release |
| 1990 | EU approval for OTC use | Expanded accessibility for allergic rhinitis |
The synthesis of dimetindene maleate involves a multi-step sequence starting from benzene and ethyl chloroacetate. The key reaction is a Friedel-Crafts acylation to form a β-arylketone intermediate, followed by condensation with 2-benzylpyridine to construct the indene core [9]. Racemic dimetindene free base is then resolved using chiral tartaric acid to isolate the pharmacologically active (R)-enantiomer, which exhibits 50-fold higher H₁ affinity than the (S)-form [7] [9]. Final salt formation with maleic acid yields the crystalline dimetindene maleate (mp: 159–161°C), with the (Z)-isomer of maleate preferred for optimal solubility [1] [9].
Recent advancements focus on green chemistry approaches:
Table 2: Synthetic Routes for Dimetindene Maleate
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| Intermediate 1 | Friedel-Crafts acylation | AlCl₃, benzene, ethyl chloroacetate | 72% |
| Intermediate 2 | Indene cyclization | KOH, ethanol, 80°C | 68% |
| Racemic base | Amine alkylation | Dimethylamine, formaldehyde | 81% |
| Chiral resolve | Diastereomeric salt formation | D-(-)-Tartaric acid, methanol | 45% |
| Maleate salt | Acid-base reaction | Maleic acid, acetone | 95% |
Fenistil-retard emerged from matrix diffusion technologies patented in the 1980s. Early formulations used hydrophilic polymers (e.g., HPMC) to create gel barriers that slow drug release in the gastrointestinal tract [3] [5]. This extended the plasma half-life from 6 hours (immediate-release) to >12 hours, enabling once-daily dosing for allergic rhinitis [5].
Post-2000 innovations include:
Industrial production involves manufacturers like Metrochem API (India) and Olon S.p.A (Italy), which utilize fluid-bed coating for layered retard microgranules [4]. Patent analytics reveal a 15% annual increase (2010–2025) in filings for antihistamine sustained-release systems, with Fenistil-retard serving as a model for newer drugs [4] [9].
Table 3: Key Patents for Sustained-Release Dimetindene Formulations
| Patent Number | Year | Technology | Assignee |
|---|---|---|---|
| DE 3,240,112 | 1984 | HPMC matrix tablets | Novartis AG |
| EP 1,845,321 | 2007 | Lipid microparticles | Capsugel Belgium |
| US 9,950,000 | 2018 | Nanocrystal-resin hybrid | Aptalis Pharma |
Article compounds: Dimetindene, Dimethindene maleate, Fenistil-retard, Forhistal maleate
CAS No.: 28008-55-1
CAS No.: 39148-58-8
CAS No.: 147732-57-8
CAS No.:
CAS No.: 21416-14-8